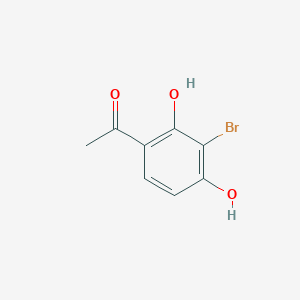
tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate
概要
説明
tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate: is a chemical compound with the molecular formula C10H21NO3 and a molecular weight of 203.28 g/mol . It is a colorless liquid that is often used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-hydroxyethylamine and isopropylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization .
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: Reduction reactions can be performed using reducing agents such as or .
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .
科学的研究の応用
Chemistry: tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate is used as a protecting group in organic synthesis, particularly in the synthesis of amino acids and peptides .
Biology: In biological research, the compound is used to study enzyme mechanisms and protein interactions due to its ability to form stable complexes with various biomolecules .
Medicine: .
Industry: In industrial applications, this compound is used in the production of polymers and resins , as well as in the formulation of coatings and adhesives .
作用機序
The mechanism by which tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate exerts its effects involves the formation of stable carbamate bonds with target molecules. This interaction can inhibit enzyme activity or modify protein function , depending on the specific application . The molecular targets and pathways involved include enzyme active sites and protein binding domains .
類似化合物との比較
- tert-Butyl N-(2-hydroxyethyl)carbamate
- N-(tert-Butoxycarbonyl)ethanolamine
- tert-Butyl carbamate
Comparison: tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate is unique due to its isopropyl group , which provides additional steric hindrance and hydrophobicity compared to similar compounds. This makes it particularly useful in applications where selectivity and stability are crucial .
特性
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-8(2)11(6-7-12)9(13)14-10(3,4)5/h8,12H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFSSVYAZLWWIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B3146838.png)








amine hydrochloride](/img/structure/B3146898.png)
![(Propan-2-yl)[(thiophen-2-yl)methyl]amine hydrochloride](/img/structure/B3146899.png)
![Methyl (2S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B3146904.png)
